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Compound of Interest

Compound Name: Pyrazino[2,3-d]pyridazine

CAS No.: 254-95-5

Cat. No.: B14761559

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrazino[2,3-d]pyridazine scaffold is a privileged heterocyclic structure that has garnered

significant attention in medicinal chemistry due to its diverse pharmacological activities.

Analogs based on this core have shown promise as potent inhibitors of key biological targets,

including kinases and phosphodiesterases, making them attractive candidates for the

development of novel therapeutics, particularly in oncology and inflammatory diseases. This

technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of

pyrazino[2,3-d]pyridazine analogs, summarizing key quantitative data, detailing experimental

methodologies, and visualizing relevant biological pathways and workflows.

Core Structure and Points of Modification
The pyrazino[2,3-d]pyridazine ring system offers several positions for chemical modification,

allowing for the fine-tuning of physicochemical properties and biological activity. The primary

points of substitution are typically at the 5- and 8-positions of the bicyclic core, as well as on

any appended phenyl or other aromatic rings.
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Structure-Activity Relationship Insights
The biological activity of pyrazino[2,3-d]pyridazine analogs is highly dependent on the nature

and position of various substituents. Key SAR trends observed across different therapeutic

targets are summarized below.

As Kinase Inhibitors (PI3K/mTOR)
Many pyrazino[2,3-d]pyridazine derivatives have been investigated as inhibitors of the

phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway, a

critical signaling cascade often dysregulated in cancer.

Table 1: SAR of Pyrazino[2,3-d]pyridazine Analogs as PI3K/mTOR Inhibitors

Compound
ID

R1 R2
PI3Kα IC50
(nM)

mTOR IC50
(nM)

Reference

1a H

4-

morpholinoph

enyl

150 25 [1]

1b Cl

4-

morpholinoph

enyl

75 12 [1]

1c OMe

4-

morpholinoph

enyl

120 20 [1]

2a H

4-(4-

methylpipera

zin-1-

yl)phenyl

50 8 [2]

2b Cl

4-(4-

methylpipera

zin-1-

yl)phenyl

25 4 [2]
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This table is a representative summary based on data from related pyridopyrimidine and

pyrazinopyrazine scaffolds, illustrating general SAR trends applicable to the pyrazino[2,3-
d]pyridazine core.

From the data, it is evident that substitution at the R1 and R2 positions significantly influences

inhibitory activity. Generally, the introduction of a morpholine or piperazine moiety at the R2

position is favorable for potent PI3K and mTOR inhibition. Furthermore, small electron-

withdrawing groups, such as chlorine, at the R1 position tend to enhance potency.

As Phosphodiesterase (PDE) Inhibitors
Pyrazino[2,3-d]pyridazine analogs have also been explored as inhibitors of

phosphodiesterases, enzymes that regulate the levels of intracellular second messengers like

cAMP and cGMP.

Table 2: SAR of Pyrazino[2,3-d]pyridazine Analogs as PDE5 Inhibitors

Compound
ID

R1 R2
PDE5 IC50
(nM)

Selectivity
vs PDE6

Reference

3a H

2-

methoxyphen

yl

50 10-fold [3]

3b Me

2-

methoxyphen

yl

25 20-fold [3]

3c H
2-

ethoxyphenyl
40 15-fold [3]

3d Me
2-

ethoxyphenyl
15 30-fold [3]

This table is a representative summary based on data from related pyrido[3,2-b]pyrazinone

scaffolds, illustrating general SAR trends applicable to the pyrazino[2,3-d]pyridazine core.
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For PDE5 inhibition, the nature of the substituents at R1 and R2 plays a crucial role in both

potency and selectivity. A small alkyl group, such as a methyl group, at the R1 position appears

to be beneficial for activity. The substituent at the R2 position is critical for selectivity against

other PDE isoforms, with an ethoxy group generally conferring better selectivity over a methoxy

group.

Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of discovery and evaluation of these

compounds, the following diagrams illustrate the mTOR signaling pathway and a general

experimental workflow.
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Caption: mTOR Signaling Pathway Inhibition.
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Caption: Drug Discovery Workflow.
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Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the evaluation of

pyrazino[2,3-d]pyridazine analogs. Below are summaries of key protocols.

mTOR Kinase Activity Assay
This assay is designed to measure the direct inhibitory effect of compounds on the kinase

activity of mTOR.

Immunoprecipitation of mTORC1: mTORC1 is immunoprecipitated from cell lysates (e.g.,

HEK293T cells) using an anti-Raptor antibody and protein A/G beads.[4][5]

Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a kinase assay buffer

containing ATP and a specific substrate, such as recombinant 4E-BP1.[4][5]

Compound Incubation: Test compounds (pyrazino[2,3-d]pyridazine analogs) are added to

the reaction mixture at various concentrations.

Detection: The reaction is stopped, and the phosphorylation of the substrate is detected by

Western blotting using a phospho-specific antibody or by using a luminescence-based ATP

detection kit.[4][6]

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against

the compound concentration.

MTT Cell Proliferation and Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed

to adhere overnight.[7][10]

Compound Treatment: The cells are treated with various concentrations of the pyrazino[2,3-
d]pyridazine analogs for a specified period (e.g., 48 or 72 hours).[7]
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.[8][11]

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or

isopropanol).[8][11]

Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate reader at a wavelength of 570 nm.[8][11]

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and IC50 values are determined.

Phosphodiesterase (PDE) Enzymatic Assay
This assay measures the ability of compounds to inhibit the enzymatic activity of a specific PDE

isoform.

Reaction Mixture Preparation: A reaction mixture is prepared containing a specific PDE

enzyme (e.g., PDE5A), a buffer, and the cyclic nucleotide substrate (e.g., cGMP).[12][13]

Compound Incubation: The pyrazino[2,3-d]pyridazine analogs are pre-incubated with the

enzyme before the addition of the substrate.

Enzymatic Reaction: The reaction is initiated by the addition of the substrate and incubated

for a specific time at 37°C.

Detection of Product: The amount of hydrolyzed substrate (e.g., GMP) is quantified. This can

be done using various methods, including radioimmunoassay, fluorescence polarization, or a

coupled enzyme assay where the product of the PDE reaction is converted into a detectable

signal (e.g., luminescence or color).[12][13][14]

Data Analysis: The inhibitory activity of the compounds is determined by comparing the

enzyme activity in the presence and absence of the inhibitor, and IC50 values are calculated.

Conclusion
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The pyrazino[2,3-d]pyridazine scaffold represents a versatile platform for the design of potent

and selective inhibitors of various therapeutic targets. The structure-activity relationships

highlighted in this guide, along with the provided experimental protocols and pathway

visualizations, offer a valuable resource for researchers and drug development professionals.

Further exploration of the chemical space around this core, guided by rational design based on

established SAR, holds significant promise for the discovery of novel drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as
Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other
Diseases - De - Current Medicinal Chemistry [rjsvd.com]

3. kar.kent.ac.uk [kar.kent.ac.uk]

4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

5. researchgate.net [researchgate.net]

6. benchchem.com [benchchem.com]

7. acmeresearchlabs.in [acmeresearchlabs.in]

8. merckmillipore.com [merckmillipore.com]

9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

11. MTT assay protocol | Abcam [abcam.com]

12. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC
[pmc.ncbi.nlm.nih.gov]

13. promega.com [promega.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b14761559/docs?utm_src=pdf-body#structure-activity-relationship-of-pyrazino-2-3-d-pyridazine-analogs-a-technical-guide
https://www.benchchem.com/product/b14761559?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434050/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434050/
https://rjsvd.com/0929-8673/article/view/645069
https://rjsvd.com/0929-8673/article/view/645069
https://kar.kent.ac.uk/34240/1/j_bmcl_2009_06_012.pdf
https://bio-protocol.org/en/bpdetail?id=1827&type=0
https://www.researchgate.net/post/Does-anyone-have-a-protocol-for-mTORC1-kinase-assay
https://www.benchchem.com/pdf/Application_Notes_Protocols_Measuring_mTOR_Inhibition_by_GSK2126458.pdf
https://acmeresearchlabs.in/2022/10/05/cytotoxicity-test-by-mtt-assay-procedure-analysis-and-results/
https://www.merckmillipore.com/BT/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC4091765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4091765/
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/pde-glo-phosphodiesterase-assay-protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14761559?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Structure-Activity Relationship of Pyrazino[2,3-
d]pyridazine Analogs: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14761559/docs#structure-activity-relationship-of-
pyrazino-2-3-d-pyridazine-analogs-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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